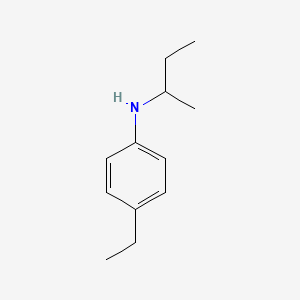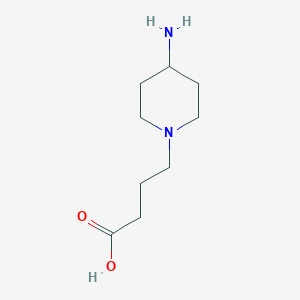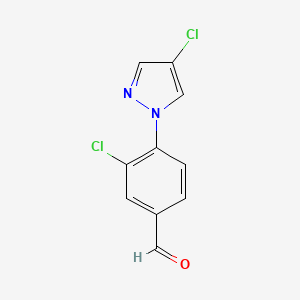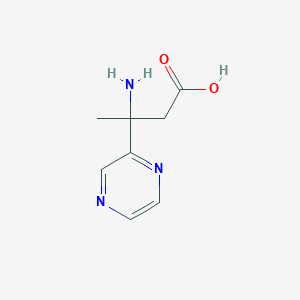
3-Amino-3-(pyrazin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(pyrazin-2-yl)butanoic acid is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of an amino group, a pyrazine ring, and a butanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyrazin-2-yl)butanoic acid typically involves the reaction of pyrazine derivatives with amino acids under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and BLD Pharm provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(pyrazin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted pyrazine derivatives, oxo derivatives, and various amino acid analogs .
Scientific Research Applications
3-Amino-3-(pyrazin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 3-Aminobutanoic acid
- 3-Amino-2-pyrazinecarboxylic acid
- 3-Amino-4-pyrazinecarboxylic acid
Comparison: 3-Amino-3-(pyrazin-2-yl)butanoic acid is unique due to the presence of both an amino group and a pyrazine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in research and industry due to its versatile chemical structure .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-3-pyrazin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H11N3O2/c1-8(9,4-7(12)13)6-5-10-2-3-11-6/h2-3,5H,4,9H2,1H3,(H,12,13) |
InChI Key |
CVTVIXIHMMFSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=NC=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)
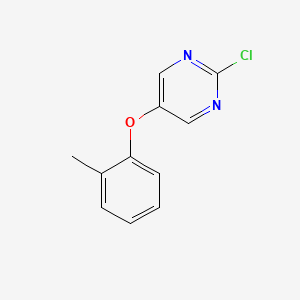
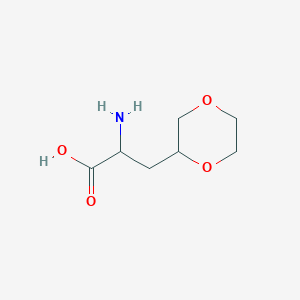
![Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
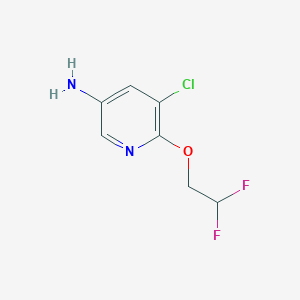
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)

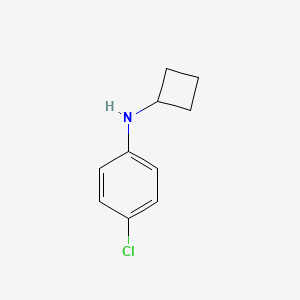
![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)
